molecular formula C9H18FNO2 B13131358 tert-Butyl(4-fluorobutyl)carbamate

tert-Butyl(4-fluorobutyl)carbamate

Cat. No.: B13131358
M. Wt: 191.24 g/mol
InChI Key: QUUJNCOQTBCHJX-UHFFFAOYSA-N
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Description

tert-Butyl(4-fluorobutyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group that can be removed under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(4-fluorobutyl)carbamate can be synthesized through the reaction of 4-fluorobutylamine with di-tert-butyl dicarbonate. The reaction typically occurs in the presence of a base such as sodium carbonate or cesium carbonate, and a catalyst like tetrabutylammonium bromide. The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the carbamate through nucleophilic substitution .

Industrial Production Methods

In industrial settings, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(4-fluorobutyl)carbamate undergoes several types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-fluorobutylamine and tert-butyl alcohol.

    Oxidation: Oxidative conditions can lead to the formation of corresponding carbamoyl derivatives.

    Substitution: The fluorine atom in the 4-fluorobutyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: 4-fluorobutylamine and tert-butyl alcohol.

    Oxidation: Carbamoyl derivatives.

    Substitution: Substituted 4-butyl derivatives.

Scientific Research Applications

tert-Butyl(4-fluorobutyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl(4-fluorobutyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, making the carbamate resistant to hydrolysis under mild conditions. The compound can be deprotected under acidic conditions, where the tert-butyl group is cleaved, releasing the free amine .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the 4-fluorobutyl group.

    tert-Butyl(4-bromobutyl)carbamate: Contains a bromine atom instead of fluorine.

    tert-Butyl(4-chlorobutyl)carbamate: Contains a chlorine atom instead of fluorine.

Uniqueness

tert-Butyl(4-fluorobutyl)carbamate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its bromine and chlorine counterparts. This makes it particularly useful in specific synthetic applications where the fluorine atom’s properties are advantageous .

Properties

Molecular Formula

C9H18FNO2

Molecular Weight

191.24 g/mol

IUPAC Name

tert-butyl N-(4-fluorobutyl)carbamate

InChI

InChI=1S/C9H18FNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12)

InChI Key

QUUJNCOQTBCHJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCF

Origin of Product

United States

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